![molecular formula C40H72Si4 B12836664 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is a complex organosilicon compound. It is characterized by the presence of multiple silyl groups, which are known for their utility in organic synthesis, particularly in protecting functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, including the formation of silyl-protected intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, tert-butyldimethylsilyl chloride is commonly used as a silylation agent in the presence of imidazole and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: Typically performed in solvents like dichloromethane with oxidizing agents.
Reduction: Conducted in ether solvents with reducing agents.
Substitution: Carried out in polar aprotic solvents with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced hydrocarbons .
Aplicaciones Científicas De Investigación
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the formation and cleavage of silyl ethers. The silyl groups protect functional groups during reactions and can be selectively removed under specific conditions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent.
Triisopropylsilyl chloride: Another silylation reagent with similar properties.
Uniqueness
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is unique due to its multiple silyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. This makes it particularly useful in complex organic syntheses and industrial applications .
Propiedades
Fórmula molecular |
C40H72Si4 |
|---|---|
Peso molecular |
665.3 g/mol |
Nombre IUPAC |
[(E)-3,4-bis[2-[tert-butyl(dimethyl)silyl]ethynyl]-6-tri(propan-2-yl)silylhex-3-en-1,5-diynyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C40H72Si4/c1-31(2)43(32(3)4,33(5)6)29-25-37(23-27-41(19,20)39(13,14)15)38(24-28-42(21,22)40(16,17)18)26-30-44(34(7)8,35(9)10)36(11)12/h31-36H,1-22H3/b38-37+ |
Clave InChI |
QPWLLGXKBWUZRV-HEFFKOSUSA-N |
SMILES isomérico |
CC(C)[Si](C#C/C(=C(\C#C[Si](C)(C)C(C)(C)C)/C#C[Si](C(C)C)(C(C)C)C(C)C)/C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
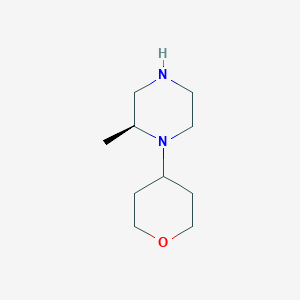
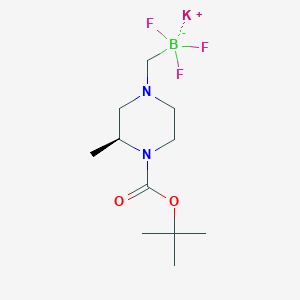
![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)

![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid](/img/structure/B12836625.png)
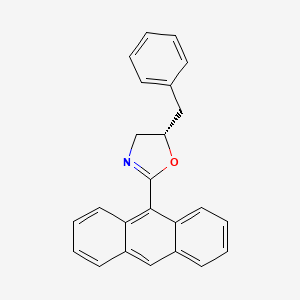

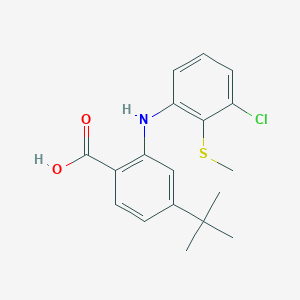
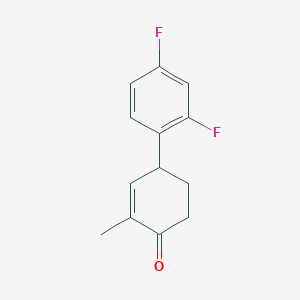
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
